2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide
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Overview
Description
2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms. It belongs to the class of thiadiazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of 2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization and oxidation steps. Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. .
Scientific Research Applications
2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar compounds include other thiadiazoles and related heterocycles. Compared to these, 2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide is unique due to its specific structural features and functional groups. This uniqueness can lead to different reactivity and biological activity profiles. Some similar compounds are:
- Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide
- Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione .
Properties
Molecular Formula |
C8H16N2O3S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(1,1-dioxo-3,3a,4,5,6,7-hexahydro-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H16N2O3S/c11-6-5-9-7-8-3-1-2-4-10(8)14(9,12)13/h8,11H,1-7H2 |
InChI Key |
GDGKLOMDXBRKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CN(S2(=O)=O)CCO |
Origin of Product |
United States |
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